N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]-D-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromen ring system fused with a cyclohexane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID typically involves multiple steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Fusing the Cyclohexane Ring: The cyclohexane ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Aminomethylation: The chromen-cyclohexane intermediate undergoes aminomethylation using formaldehyde and a primary amine to introduce the amino group.
Final Coupling: The final step involves coupling the aminomethylated intermediate with 3-methylpentanoic acid under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromen ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group in the chromen ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The chromen ring system is crucial for its binding affinity, while the amino and carboxylic acid groups facilitate interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID: Lacks the methyl group on the pentanoic acid chain.
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLBUTANOIC ACID: Has a shorter carbon chain.
Uniqueness
The presence of the 3-methylpentanoic acid chain in 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID provides it with unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C20H25NO5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2R,3S)-2-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-3-11(2)17(19(23)24)21-10-15-16(22)9-8-13-12-6-4-5-7-14(12)20(25)26-18(13)15/h8-9,11,17,21-22H,3-7,10H2,1-2H3,(H,23,24)/t11-,17+/m0/s1 |
InChI Key |
UYFNOTJIQGIEIF-APPDUMDISA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.